molecular formula C12H12ClNO3 B12597071 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid CAS No. 646509-07-1

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid

Cat. No.: B12597071
CAS No.: 646509-07-1
M. Wt: 253.68 g/mol
InChI Key: ASNQTQOSQYVBIA-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid is a synthetic compound featuring a conjugated enoic acid backbone, a 4-chlorophenyl group, and an ethylamino substituent. This article focuses on comparing this compound with structurally related molecules to elucidate structure-activity relationships (SARs).

Properties

CAS No.

646509-07-1

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethylamino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)

InChI Key

ASNQTQOSQYVBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 4-chlorophenylacetic acid with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the oxobutenoic acid moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Modifications Key Properties/Activities Reference ID
4-[2-(4-Chlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid Hydrazinyl group instead of ethylamino LogP: 1.88; PSA: 78.43; Antimicrobial activity
(E)-4-(4-Chlorophenyl)-4-oxobut-2-enoic acid No amino substituent; E-configuration Used as a biochemical reagent; High thermal stability
(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid Cyano group replaces chloro; E-configuration Analyzed via LCMS/GCMS; Potential pharmaceutical applications
4-([4-(Ethoxycarbonyl)phenyl]amino)-4-oxobut-2-enoic acid Ethoxycarbonyl group replaces chloro Purity: 95%; Solubility influenced by electron-withdrawing group
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid Isopropylamino substituent; Z-configuration LogP: ~1.5 (estimated); Steric effects from branched alkyl chain
4-(Het)aryl-2-{[thiophenyl]amino}-4-oxobut-2-enoic acid derivatives Thiophene ring replaces phenyl; cyclizes to carboxylates Pronounced antinociceptive activity; Low toxicity

Physicochemical Properties

  • LogP and Solubility : The hydrazine derivative (LogP: 1.88) is more lipophilic than the ethoxycarbonyl analog (estimated LogP < 1.5), influencing membrane permeability .
  • Configuration Effects: E-configuration in (E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid enhances thermal stability compared to Z-isomers, which may exhibit higher reactivity .
  • Hydrogen Bonding: The ethylamino group in the target compound increases hydrogen-bond donor capacity (PSA ~78) compared to non-amino analogs (PSA ~50), affecting solubility and protein interactions .

Biological Activity

4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid, also known as (2E)-4-{[2-(4-chlorophenyl)ethyl]amino}-4-oxo-2-butenoic acid, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂ClNO₃
  • IUPAC Name : (2E)-4-{[2-(4-chlorophenyl)ethyl]amino}-4-oxo-2-butenoic acid
  • CAS Number : 29582-39-6

Mechanisms of Biological Activity

The compound exhibits a range of biological activities that can be attributed to its structural properties. The presence of the chlorophenyl group is significant for its interaction with various biological targets.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties : Studies suggest that 4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary data indicate that the compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity Findings
Enzymatic InhibitionInhibits specific metabolic enzymes, affecting cell growth and survival pathways.
Antioxidant ActivityScavenges free radicals, reducing oxidative damage in cellular models.
Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in vitro and in animal models.

Case Study 1: Enzymatic Inhibition

A study conducted on cell lines treated with varying concentrations of the compound showed a dose-dependent inhibition of specific metabolic enzymes. The IC50 values indicated significant inhibition at concentrations around 25 µM, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels significantly when compared to untreated controls. This suggests a protective role against oxidative stress-related cellular damage.

Case Study 3: Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in inflammatory diseases.

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